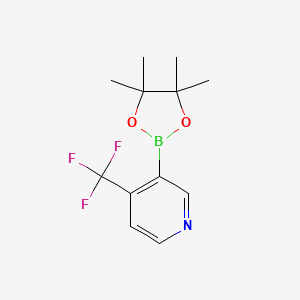

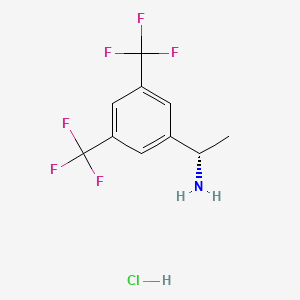

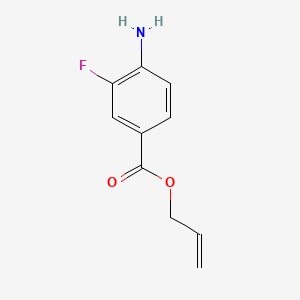

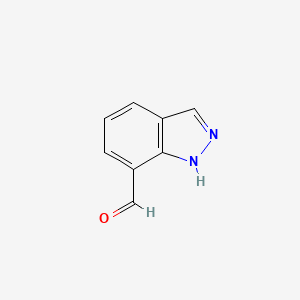

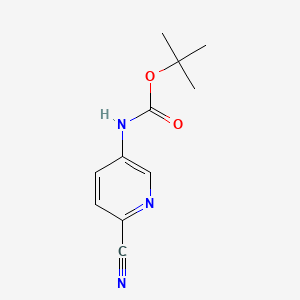

5-(Boc-amino)-2-cyanopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-protected amino compounds are widely used in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis

Boc-protected amino compounds are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Boc-amino)-2-cyanopyridine, also known as tert-butyl N-(6-cyanopyridin-3-yl)carbamate:

Pharmaceutical Synthesis

5-(Boc-amino)-2-cyanopyridine is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. Its structure allows for the introduction of the Boc (tert-butoxycarbonyl) protecting group, which is crucial in multi-step organic syntheses. This compound is particularly useful in the development of drugs targeting neurological disorders and cancer due to its ability to form stable intermediates .

Green Chemistry Applications

The compound is employed in green chemistry for the protection of amines under mild and eco-friendly conditions. The Boc group can be introduced without the need for harsh reagents or solvents, making the process more sustainable. This application aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .

Catalysis and Reaction Mechanisms

In organic synthesis, 5-(Boc-amino)-2-cyanopyridine is used to study reaction mechanisms and catalysis. Its unique structure allows researchers to investigate the effects of various catalysts on the Boc protection and deprotection processes. This research helps in understanding the fundamental aspects of catalytic reactions and improving the efficiency of synthetic methods .

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and materials with specific properties. Its ability to form stable bonds with other molecules makes it a valuable component in the synthesis of advanced materials used in electronics, coatings, and nanotechnology .

Bioconjugation and Drug Delivery

5-(Boc-amino)-2-cyanopyridine is utilized in bioconjugation techniques, where it is attached to biomolecules such as proteins and peptides. This modification enhances the stability and solubility of the biomolecules, making them more suitable for drug delivery applications. The Boc group can be selectively removed under mild conditions, allowing for controlled release of the active drug .

Agricultural Chemistry

The compound is also explored in agricultural chemistry for the development of new agrochemicals. Its ability to interact with various biological targets makes it a potential candidate for the synthesis of herbicides, insecticides, and fungicides. Research in this area aims to create more effective and environmentally friendly agricultural products .

Medicinal Chemistry

In medicinal chemistry, 5-(Boc-amino)-2-cyanopyridine is used to design and synthesize novel therapeutic agents. Its versatility allows for the creation of a wide range of compounds with potential therapeutic benefits. Researchers focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their efficacy and safety .

Efficient and expeditious chemoselective BOC protection of amines A simple, rapid, and efficient N-Boc protection of amines under ultrasound irradiation and catalyst-free conditions tert-Butyl 6-Cyanopyridin-3-ylcarbamate - Amerigo Scientific tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent tert-butyl N- [ (6-cyanopyridin-3- yl)Methyl]carbaMate tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate Carbamate synthesis by amination (carboxylation) or rearrangement tert-butyl N- [ (6-cyanopyridin-3- yl)Methyl]carbaMate

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-(6-cyanopyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORXJOIBOYMOMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Boc-amino)-2-cyanopyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。